methanone CAS No. 683786-78-9](/img/structure/B12538034.png)
[4-Chloro-3-(difluoromethyl)thiophen-2-yl](1H-pyrrol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(difluoromethyl)thiophen-2-ylmethanone is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound features a thiophene ring substituted with a chloro and difluoromethyl group, along with a pyrrole moiety, making it a unique and potentially valuable molecule for various scientific research applications.
Méthodes De Préparation
The synthesis of 4-Chloro-3-(difluoromethyl)thiophen-2-ylmethanone can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate reagents under controlled conditions . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is a typical method used for synthesizing thiophene derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-Chloro-3-(difluoromethyl)thiophen-2-ylmethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions may involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used, but they often result in modified thiophene or pyrrole derivatives with altered functional groups.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules with potential biological activity . In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The unique structure of 4-Chloro-3-(difluoromethyl)thiophen-2-ylmethanone makes it a valuable candidate for drug discovery and development. Additionally, in the field of material science, thiophene derivatives are used in the fabrication of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes .
Mécanisme D'action
The mechanism of action of 4-Chloro-3-(difluoromethyl)thiophen-2-ylmethanone involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied. For example, in anticancer research, thiophene derivatives may inhibit key enzymes involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
4-Chloro-3-(difluoromethyl)thiophen-2-ylmethanone can be compared with other thiophene derivatives such as suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituted thiophene structure . The unique combination of a chloro and difluoromethyl group in 4-Chloro-3-(difluoromethyl)thiophen-2-ylmethanone distinguishes it from these compounds, potentially offering different pharmacological properties and applications.
Propriétés
Numéro CAS |
683786-78-9 |
|---|---|
Formule moléculaire |
C10H6ClF2NOS |
Poids moléculaire |
261.68 g/mol |
Nom IUPAC |
[4-chloro-3-(difluoromethyl)thiophen-2-yl]-(1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C10H6ClF2NOS/c11-5-4-16-9(7(5)10(12)13)8(15)6-2-1-3-14-6/h1-4,10,14H |
Clé InChI |
KQIAQSGMXGBMIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=C1)C(=O)C2=C(C(=CS2)Cl)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


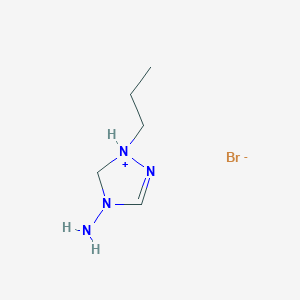
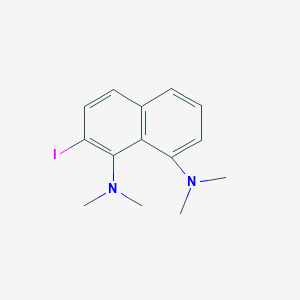
![3-(Dimethylamino)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B12537968.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]decyl propanoate](/img/structure/B12537975.png)
![2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate](/img/structure/B12537979.png)
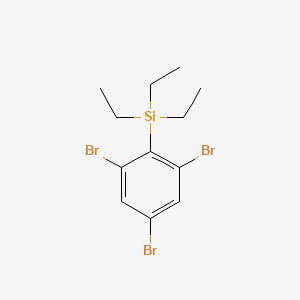
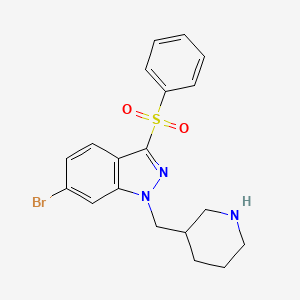
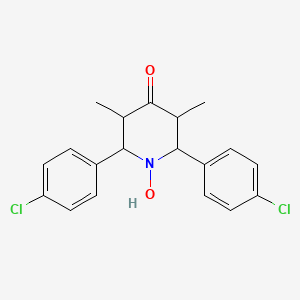

![[Ethoxy(2-hydroxyethoxy)phosphoryl]acetic acid](/img/structure/B12538022.png)
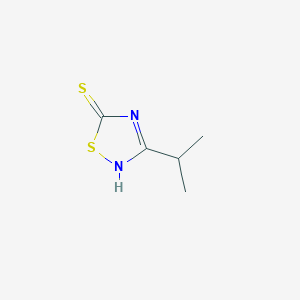
![Benzoic acid, 5-[[[(2S)-2-amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-, methyl ester](/img/structure/B12538039.png)
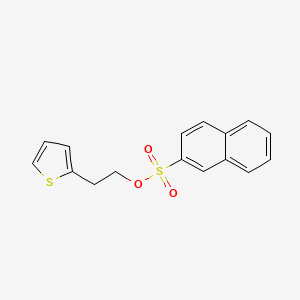
![Bis[3-(azidocarbonyl)phenyl] pentanedioate](/img/structure/B12538051.png)
